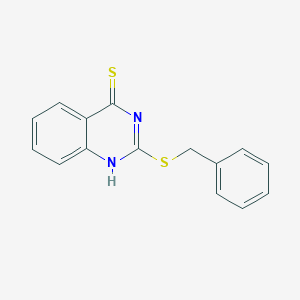![molecular formula C22H18N4O6S B317216 METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE](/img/structure/B317216.png)
METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with fewer double bonds or reduced functional groups .
Scientific Research Applications
Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism by which METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminosulfonyl)benzoate
- Methyl 3-(aminosulfonyl)-4-chlorobenzoate
- Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate
Uniqueness
Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate is unique due to its complex structure, which combines multiple functional groups in a single molecule.
Properties
Molecular Formula |
C22H18N4O6S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 4-[(4Z)-3,5-dioxo-4-[[1-(4-sulfamoylphenyl)pyrrol-2-yl]methylidene]pyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H18N4O6S/c1-32-22(29)14-4-6-16(7-5-14)26-21(28)19(20(27)24-26)13-17-3-2-12-25(17)15-8-10-18(11-9-15)33(23,30)31/h2-13H,1H3,(H,24,27)(H2,23,30,31)/b19-13- |
InChI Key |
JTVWJPPREMYXND-UYRXBGFRSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[4-(isopropoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B317135.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B317137.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B317139.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B317141.png)

![N-(3,4-difluorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B317144.png)
![2-(5-{[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317146.png)
![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B317147.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B317148.png)
![5-Chloro-2-(5-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317149.png)
![3-[1-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B317150.png)
![2-(2-Chloro-6-methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B317153.png)
![7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-sulfanylpurine-2,6-dione](/img/structure/B317155.png)
![2-(2-chloro-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317158.png)
